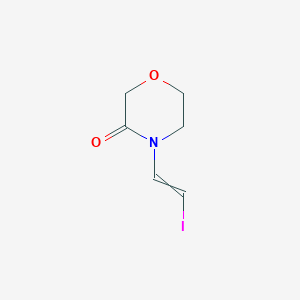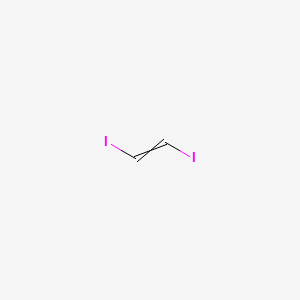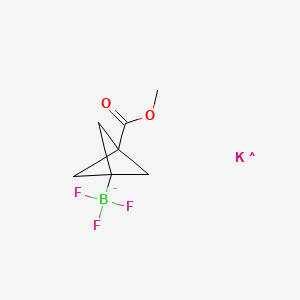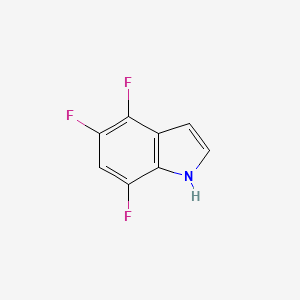
4-(2-iodoethenyl)morpholin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Iodethenyl)morpholin-3-on ist eine chemische Verbindung, die zur Klasse der Morpholin-Derivate gehört. Morpholin-Derivate sind bekannt für ihre breite Palette an Anwendungen in der medizinischen Chemie, insbesondere aufgrund ihrer biologischen Aktivitäten.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-(2-Iodethenyl)morpholin-3-on beinhaltet typischerweise die Einführung der Iodethenylgruppe in den Morpholin-3-on-Ring. Eine gängige Methode beinhaltet die Reaktion von Morpholin-3-on mit Iod und einem geeigneten Alkin unter bestimmten Bedingungen. Die Reaktion wird üblicherweise in Gegenwart einer Base wie Kaliumcarbonat und einem Lösungsmittel wie Acetonitril durchgeführt. Das Reaktionsgemisch wird erhitzt, um die Bildung des gewünschten Produkts zu erleichtern.
Industrielle Produktionsverfahren
Für die Produktion im industriellen Maßstab wird der Prozess optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies beinhaltet die Verwendung von kontinuierlichen Strömungsreaktoren, die eine bessere Kontrolle der Reaktionsparameter wie Temperatur, Druck und Reaktionszeit ermöglichen. Die Verwendung von Katalysatoren und fortschrittlichen Reinigungstechniken wie Umkristallisation und Chromatographie erhöht die Effizienz des Produktionsprozesses weiter.
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-(2-Iodethenyl)morpholin-3-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können die Iodethenylgruppe in andere funktionelle Gruppen umwandeln.
Substitution: Das Iodatom kann durch andere Nukleophile wie Amine oder Thiole substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.
Substitution: Nukleophile Substitutionsreaktionen beinhalten häufig Reagenzien wie Natriumazid oder Thioharnstoff.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation zu Oxiden führen, während die Substitution mit Aminen zu Amin-Derivaten führen kann.
Wissenschaftliche Forschungsanwendungen
4-(2-Iodethenyl)morpholin-3-on hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und krebshemmende Eigenschaften.
Medizin: Es laufen Forschungsarbeiten, um seine Verwendung als pharmazeutisches Zwischenprodukt zu untersuchen.
Industrie: Es wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 4-(2-Iodethenyl)morpholin-3-on beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Iodethenylgruppe kann an verschiedenen biochemischen Wegen teilnehmen und möglicherweise bestimmte Enzyme hemmen oder aktivieren. Die genauen molekularen Zielstrukturen und Wege werden noch untersucht, aber vorläufige Studien deuten darauf hin, dass die Verbindung mit Proteinen interagieren kann, die an der Zellsignalisierung und dem Stoffwechsel beteiligt sind.
Wirkmechanismus
The mechanism of action of 4-(2-iodoethenyl)morpholin-3-one involves its interaction with specific molecular targets. The iodoethenyl group can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may interact with proteins involved in cell signaling and metabolism.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-(4-Aminophenyl)morpholin-3-on: Wird als Zwischenprodukt bei der Synthese von Pharmazeutika verwendet.
3-(Morpholin-4-yl)propan-2,3-dion: Bekannt für seine antibakteriellen und antifungalen Eigenschaften.
Einzigartigkeit
4-(2-Iodethenyl)morpholin-3-on ist aufgrund des Vorhandenseins der Iodethenylgruppe einzigartig, die besondere chemische und biologische Eigenschaften verleiht. Dies macht es zu einer wertvollen Verbindung für die Forschung und Entwicklung in verschiedenen wissenschaftlichen Bereichen.
Eigenschaften
Molekularformel |
C6H8INO2 |
|---|---|
Molekulargewicht |
253.04 g/mol |
IUPAC-Name |
4-(2-iodoethenyl)morpholin-3-one |
InChI |
InChI=1S/C6H8INO2/c7-1-2-8-3-4-10-5-6(8)9/h1-2H,3-5H2 |
InChI-Schlüssel |
OHVQYVBODIWXQD-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC(=O)N1C=CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,4-Bis[2-(2,2-dimethylpropoxy)ethyl] butanedioate](/img/structure/B11823571.png)
![(2S)-1-[(4-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B11823579.png)

![3-(difluoromethyl)-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B11823581.png)








